
(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AGN-191659 is a Retinoid X Receptor (RXR) pan-agonist. RXR pan-agonists have been shown to modulate endothelial cell proliferation.
Aplicaciones Científicas De Investigación
Mitogenic Effect and Hepatomegaly
- Mitogenic Effects on Liver : This compound, as a retinoid X receptor (RXR) agonist, was observed to cause hepatomegaly in rats without inducing hepatic necrosis. It was found to increase hepatocyte proliferation, indicating potential applications in liver regeneration and repair studies (Standeven et al., 1997).
Retinoid X Receptor Agonism and Modifications
- Structural Modifications and Biological Activity : Research into the effects of structural modifications in this compound on retinoid biological activity showed that geometric constraints are crucial for high biological activity, suggesting its utility in the development of new therapeutic agents (Dawson et al., 1989).
- Development of Retinoid X Receptor Selective Agonists : This compound's analogues have been studied for their selective agonism of RXR, indicating potential for targeted therapeutic applications in diseases like cutaneous T-cell lymphoma (Jurutka et al., 2013).
Synthesis and Structural Analysis
- Synthesis and Structure-Activity Relationships : Its synthesis and the relationships between its structure and biological activity have been explored, providing insights into the design of RXR-selective compounds for pharmacological applications (Boehm et al., 1994).
Modulation of Cell Proliferation
- Endothelial Cell Proliferation Modulation : Studies have shown that this compound and its analogues can inhibit basic fibroblast growth factor-induced endothelial cell proliferation, suggesting potential in angiogenesis-related research (Pakala & Benedict, 1999).
Potential in CNS Disease Treatment
- Central Nervous System Applications : Its partial agonist, labeled for PET imaging, was proposed for the treatment of CNS diseases like Alzheimer's and Parkinson's, based on its brain uptake and distribution, highlighting its potential in neurodegenerative disease research (Shibahara et al., 2017).
Propiedades
Número CAS |
156691-86-0 |
|---|---|
Nombre del producto |
(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid |
Fórmula molecular |
C23H28O2S |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
5-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C23H28O2S/c1-14(11-16-7-8-20(26-16)21(24)25)17-13-19-18(12-15(17)2)22(3,4)9-10-23(19,5)6/h7-8,11-13H,9-10H2,1-6H3,(H,24,25)/b14-11+ |
Clave InChI |
QPAMXNZWXFZISY-SDNWHVSQSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1/C(=C/C3=CC=C(S3)C(=O)O)/C)C(CCC2(C)C)(C)C |
SMILES |
CC1=CC2=C(C=C1C(=CC3=CC=C(S3)C(=O)O)C)C(CCC2(C)C)(C)C |
SMILES canónico |
CC1=CC2=C(C=C1C(=CC3=CC=C(S3)C(=O)O)C)C(CCC2(C)C)(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8--pentamethyl-2-naphthyl)propen-1-yl)-2-thiocarboxylic acid AGN 191659 AGN-191659 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



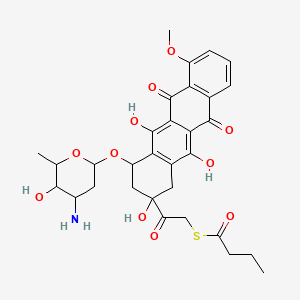
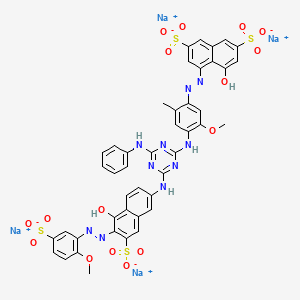

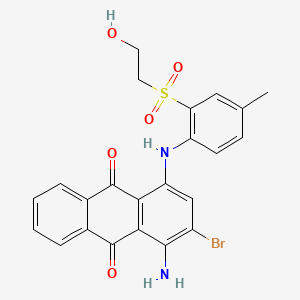


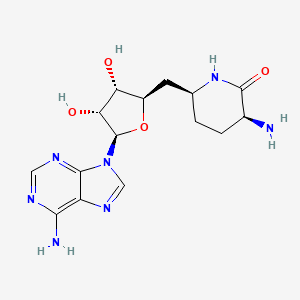
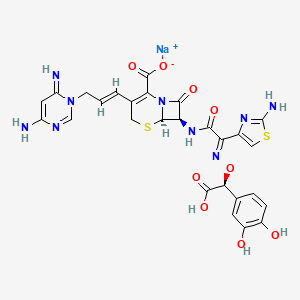
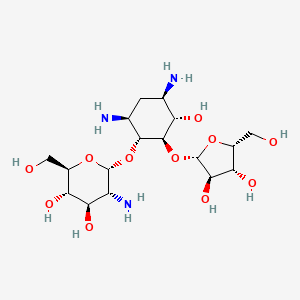

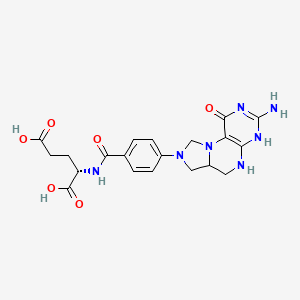
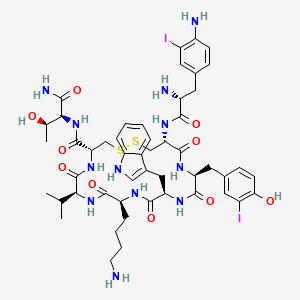
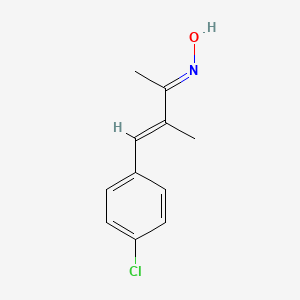
![{3-[3-(3,4-Dimethoxy-phenyl)-1-(1-{1-[2-(3,4,5-trimethoxy-phenyl)-butyryl]-piperidin-2yl}-vinyloxy)-propyl]-phenoxy}-acetic acid](/img/structure/B1665581.png)